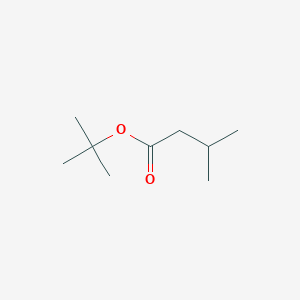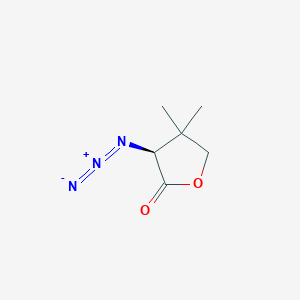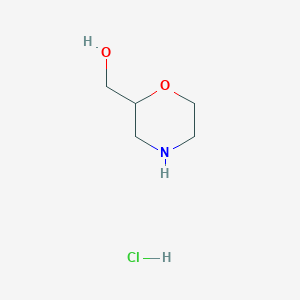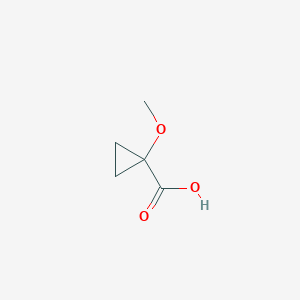
3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one
Descripción general
Descripción
3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one, commonly referred to as 3-CHDP, is a cyclic hydroxylated aromatic compound that has been used in a variety of scientific research applications. It is a derivative of phenylpropene and is a member of the class of compounds known as phenylpropenes. 3-CHDP has been found to have a variety of biochemical and physiological effects, as well as being useful for a number of laboratory experiments. In
Aplicaciones Científicas De Investigación
Oxidation and Autoxidation Reactions
Cyclohexene, cyclohexa-1,3-diene, and cyclohexa-1,4-diene, similar in structure to 3-(Cyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, react with palladium acetate in acetic acid solution, yielding products like benzene. This reaction involves a heterogeneous catalytic step and is influenced by palladium metal formed in the system, which acts as an efficient disproportionation catalyst (Brown & Davidson, 1971).
Structural and Chemical Properties
1-Ethinylcyclohexa-1,3-diene, a derivative, has been studied for its physico-chemical properties and structural features. This research helps in understanding similar compounds like 3-(Cyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one (Petrov & Kulikova, 1952).
Preparation and Reaction Studies
Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, prepared from similar compounds, undergoes various chemical reactions like dehydration, hydrolysis, and acetylation. These studies provide insights into the reactivity of structurally related compounds (Sirat, Thomas, & Tyrrell, 1979).
Hydroxyl-Radical-Induced Oxidation
The oxidation of cyclohexa-1,4-diene by hydroxyl radicals in aqueous solutions shows the reactivity of such compounds under oxidative conditions. This is crucial for understanding the chemical behavior of related compounds in different environments (Pan, Schuchmann, & Sonntag, 1993).
Propiedades
IUPAC Name |
3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-5,8-9,16,18-19H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGMMRHTWIOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4',6'-Trihydroxydihydrochalcone | |
CAS RN |
1088-08-0 | |
| Record name | 2′,4′,6′-Trihydroxydihydrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![p-Chloromethyl-methoxy-calix[4]arene](/img/structure/B190258.png)

![(2S)-6-Amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanamide](/img/structure/B190265.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B190269.png)

